molecular formula C18H19N3OS B496125 2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE

2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE

Cat. No.: B496125
M. Wt: 325.4g/mol
InChI Key: BDOWNVNYZZZCDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzoimidazole ring, an ethyl group, and a p-tolyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting with the preparation of the benzoimidazole ring This can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: The benzoimidazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzoimidazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The sulfanyl group may also play a role in the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl-1H-benzoimidazol-2-yl-methanol: This compound shares the benzoimidazole ring and ethyl group but differs in the functional groups attached.

    1-Ethyl-1H-benzoimidazol-2-ylsulfanyl-acetic acid: Similar in structure but with an acetic acid moiety instead of the p-tolyl-acetamide group.

Uniqueness

2-[(1-ETHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19N3OS

Molecular Weight

325.4g/mol

IUPAC Name

2-(1-ethylbenzimidazol-2-yl)sulfanyl-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C18H19N3OS/c1-3-21-16-7-5-4-6-15(16)20-18(21)23-12-17(22)19-14-10-8-13(2)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,22)

InChI Key

BDOWNVNYZZZCDY-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)C

Canonical SMILES

CCN1C2=CC=CC=C2N=C1SCC(=O)NC3=CC=C(C=C3)C

Origin of Product

United States

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